N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine
CAS No.: 1220028-66-9
Cat. No.: VC2934783
Molecular Formula: C8H13ClN4
Molecular Weight: 200.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220028-66-9 |
|---|---|
| Molecular Formula | C8H13ClN4 |
| Molecular Weight | 200.67 g/mol |
| IUPAC Name | N-(6-chloropyrimidin-4-yl)-N',N'-dimethylethane-1,2-diamine |
| Standard InChI | InChI=1S/C8H13ClN4/c1-13(2)4-3-10-8-5-7(9)11-6-12-8/h5-6H,3-4H2,1-2H3,(H,10,11,12) |
| Standard InChI Key | MFGSAWIQFXNODI-UHFFFAOYSA-N |
| SMILES | CN(C)CCNC1=CC(=NC=N1)Cl |
| Canonical SMILES | CN(C)CCNC1=CC(=NC=N1)Cl |
Introduction
N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine is a complex organic compound with the molecular formula C₈H₁₃ClN₄ and a molecular weight of 200.67 g/mol. It is classified as a substituted pyrimidine derivative, specifically a heterocyclic compound, due to its ring structure containing atoms of different elements, including carbon, nitrogen, and chlorine . This compound is primarily used in medicinal chemistry, particularly in research related to cystic fibrosis, where it acts as a potential cystic fibrosis transmembrane conductance regulator (CFTR) potentiator.
Synthesis
The synthesis of N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine involves the reaction of N,N'-dimethyl-1,2-ethanediamine with 6-chloro-4-pyrimidinyl derivatives. This process typically requires careful control of reaction conditions to ensure high yield and purity.
Mechanism of Action
The compound's primary mechanism of action involves enhancing chloride ion transport across epithelial cell membranes by interacting with CFTR channels. This is crucial for maintaining fluid balance in tissues affected by cystic fibrosis, making it a valuable compound in research aimed at treating this condition.
Applications in Scientific Research
N1-(6-Chloro-4-pyrimidinyl)-N2,N2-dimethyl-1,2-ethanediamine is used extensively in scientific research, particularly in the field of medicinal chemistry. Its role as a CFTR potentiator makes it an important compound for studying cystic fibrosis and developing therapeutic interventions.
Storage and Handling
This compound is typically stored at room temperature and is classified as an irritant. It is used solely for research purposes and should not be used as a pharmaceutical, food additive, or household product .
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